molecular formula C15H13NO3 B1347564 [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS No. 75446-59-2

[(Biphenyl-4-carbonyl)-amino]-acetic acid

Cat. No. B1347564
CAS RN: 75446-59-2
M. Wt: 255.27 g/mol
InChI Key: MYJXSDFBYVYUCD-UHFFFAOYSA-N
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Description

“[(Biphenyl-4-carbonyl)-amino]-acetic acid” is a compound with the molecular formula C15H13NO31. It has a molecular weight of 255.27 g/mol1. The compound is also known by other synonyms such as “75446-59-2”, “2-[(4-phenylbenzoyl)amino]acetic acid”, and "2-[(4-phenylphenyl)formamido]acetic acid"1.



Synthesis Analysis

The synthesis of “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is not explicitly mentioned in the search results. However, related compounds such as biphenyl-4-carboxylic acid can be synthesized from various building blocks2. More specific synthesis methods for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” might be found in specialized literature or patent databases.



Molecular Structure Analysis

The InChI string for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)1. The Canonical SMILES string is C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O1.



Chemical Reactions Analysis

The specific chemical reactions involving “[(Biphenyl-4-carbonyl)-amino]-acetic acid” are not provided in the search results. However, related reactions such as the Birch reduction3 could potentially be relevant, depending on the context.



Physical And Chemical Properties Analysis

“[(Biphenyl-4-carbonyl)-amino]-acetic acid” has several computed properties. It has a molecular weight of 255.27 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 31. It also has a rotatable bond count of 41.


Scientific Research Applications

  • Cyclopeptides and Structural Conformations : Biphenyl-containing pseudo-amino acids, closely related to [(Biphenyl-4-carbonyl)-amino]-acetic acid, have been used as rigid spacers in the backbone of cyclic peptides. These compounds, such as 2′-(aminomethyl)biphenyl-2-acetic acid, contribute to the formation of specific conformations like antiparallel β-sheet structures in cyclopeptides (Brandmeier, Sauer, & Feigel, 1994).

  • Synthesis and Structural Analysis : Biphenyl-4,4′-diacetic acid, a derivative of biphenyl acetic acid, has been synthesized and characterized. This compound shows interesting structural properties, including intermolecular hydrogen bonding and considerable thermal stability, making it significant in material science and chemistry (Sienkiewicz-Gromiuk et al., 2014).

  • Peptide and Polymer Synthesis : Studies have focused on synthesizing poly(amido-amine)s carrying primary amino groups as side substituents using biphenyl acetic acid derivatives. These polymers have potential applications in drug delivery and as carriers for carboxylated drugs (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

  • Catalysis in Chemical Reactions : Biphenyl-based axially chiral amino acids, related to biphenyl acetic acid, have been used as catalysts in chemical reactions like asymmetric aldol reactions, showcasing the utility of biphenyl derivatives in organic synthesis (Kano, Tokuda, & Maruoka, 2006).

  • Antifungal and Anti-leishmanial Effects : Research has been conducted on the synthesis of derivatives of biphenyl acetic acid and their biological activities. These studies highlight the potential of these compounds in pharmacological and medicinal applications, such as their anti-fungal and anti-leishmanial effects (Khan et al., 2011).

  • Tyrosinase Inhibition for Pharmaceutical Applications : Novel biphenyl ester derivatives have been synthesized and evaluated for their tyrosinase inhibitory activities. These compounds, which are structurally related to biphenyl acetic acid, have shown significant potential in pharmaceutical applications, particularly in treatments related to tyrosinase activity (Kwong et al., 2017).

Safety And Hazards

The specific safety and hazard information for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is not provided in the search results. It’s recommended to refer to material safety data sheets (MSDS) or similar resources for detailed safety information.


Future Directions

The future directions for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” are not specified in the search results. The potential applications and research directions would depend on the properties of this compound and the specific field of study.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature and databases.


properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXSDFBYVYUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294542
Record name [(biphenyl-4-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Biphenyl-4-carbonyl)-amino]-acetic acid

CAS RN

75446-59-2
Record name 75446-59-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(biphenyl-4-carbonyl)-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-phenylphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Glycine (5 mmol) was reacted with 4-biphenylcarbonyl chloride (about 5 mmol) in the presence of 1N NaOH solution (10 ml), ether (21 ml) and THF (2 ml) using the procedure described in Example 5. Most of the product precipitated as a solid on acidification of the aqueous layer during the work up. This was found to be quite insoluble in CHCl3 and EtOAc. It was largely dissolved in CH3CN (~35 ml) and filtered to remove insoluble material. Crystalline acid (0.81 g, 63%) was deposited on cooling, m.p. 207°-218° C. decomp.
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5 mmol
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10 mL
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21 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of biphenyl-4-carboxylic acid (10 g, 0.05044 mole) in DMF (50 mL), was added DIPEA (22.82 g, 0.176 mol), HOBt (7.496 g, 0.0554 mol) and EDCI.HCl (17.4 g, 0.09 mol) at ambient temperature. After 2 minutes glycine ethyl ester hydrochloride (8.45 g, 0.06 mol) was added and the resulting mixture was stirred overnight. The reaction mixture was diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 14.26 g (99.8%) of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester. 1H NMR (DMSO-d6): δ9.0 (t, 1H), 8.0-7.9 (d, 2H), 7.84-7.7 (dd, 4H), 7.5 (t, 2H), 7.46-7.36 (m, 1H), 4.2-4.1 (q, 2H), 4.0 (d, 2H), 1.25 (t, 3H). To a stirred solution of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester (14.26 g, 0.05 mol) in a mixture of THF (60 mL), methanol (60 mL) and H2O (30 mL) was added LiOH.H2O (12.68 g, 0.3023 mol) and the resulting mixture was stirred at ambient temperature for 1 hour. The volatiles were then evaporated and the residue was acidified with 10% aqueous HCl solution. The resulting precipitate was isolated by filtration washed with water followed by hexane and dried to afford 12.8 g (99%) of [(biphenyl-4-carbonyl)-amino]-acetic acid. 1H NMR (DMSO-d6): δ 8.0-7.85 (m, 3H), 7.8-7.7 (m, 4H), 7.55-7.45 (t, 2H), 7.45-7.35 (t, 1H), 3.5 (d, 2H).
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14.26 g
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60 mL
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30 mL
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